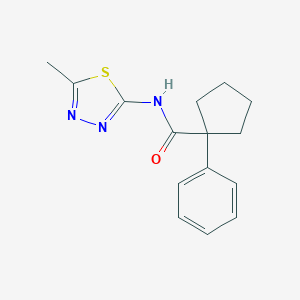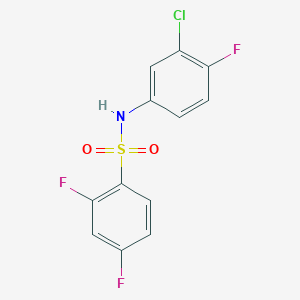
3-(4-methoxyphenyl)-N-(5-methylpyridin-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methoxyphenyl)-N-(5-methylpyridin-2-yl)propanamide, also known as MPMP, is a chemical compound that belongs to the class of N-acylpyridines. It has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.
Mécanisme D'action
The exact mechanism of action of 3-(4-methoxyphenyl)-N-(5-methylpyridin-2-yl)propanamide is not fully understood. However, it is believed to exert its effects through the modulation of the endocannabinoid system, which plays a crucial role in pain perception, inflammation, and neuroprotection. 3-(4-methoxyphenyl)-N-(5-methylpyridin-2-yl)propanamide has been shown to increase the levels of the endocannabinoid anandamide, which is known to have analgesic and anti-inflammatory properties.
Biochemical and Physiological Effects
3-(4-methoxyphenyl)-N-(5-methylpyridin-2-yl)propanamide has been shown to exhibit potent analgesic and anti-inflammatory effects in animal models. It has also been shown to improve cognitive function and reduce neuroinflammation in models of neurodegenerative disease. Additionally, 3-(4-methoxyphenyl)-N-(5-methylpyridin-2-yl)propanamide has been shown to have a favorable safety profile, with no significant toxicity observed in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(4-methoxyphenyl)-N-(5-methylpyridin-2-yl)propanamide in lab experiments is its potent analgesic and anti-inflammatory properties, which make it a valuable tool for studying pain and inflammation. Additionally, its ability to modulate the endocannabinoid system makes it a promising candidate for the development of new drugs for the treatment of neurodegenerative disorders.
However, one limitation of using 3-(4-methoxyphenyl)-N-(5-methylpyridin-2-yl)propanamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, more research is needed to fully understand the mechanism of action of 3-(4-methoxyphenyl)-N-(5-methylpyridin-2-yl)propanamide and its potential side effects.
Orientations Futures
There are several potential future directions for research on 3-(4-methoxyphenyl)-N-(5-methylpyridin-2-yl)propanamide. One area of interest is the development of new drugs based on the structure of 3-(4-methoxyphenyl)-N-(5-methylpyridin-2-yl)propanamide for the treatment of pain and inflammation. Additionally, more research is needed to fully understand the mechanism of action of 3-(4-methoxyphenyl)-N-(5-methylpyridin-2-yl)propanamide and its potential applications in the treatment of neurodegenerative disorders. Finally, further studies are needed to investigate the safety and toxicity of 3-(4-methoxyphenyl)-N-(5-methylpyridin-2-yl)propanamide in humans.
Conclusion
In conclusion, 3-(4-methoxyphenyl)-N-(5-methylpyridin-2-yl)propanamide is a promising compound with potential applications in medicinal chemistry, drug discovery, and neuroscience. Its potent analgesic and anti-inflammatory properties, as well as its ability to modulate the endocannabinoid system, make it a valuable tool for studying pain, inflammation, and neurodegenerative disease. However, more research is needed to fully understand its mechanism of action and potential side effects, as well as its potential as a drug candidate.
Méthodes De Synthèse
The synthesis of 3-(4-methoxyphenyl)-N-(5-methylpyridin-2-yl)propanamide involves the reaction of 4-methoxybenzoyl chloride with 5-methyl-2-pyridinecarboxamide in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography.
Applications De Recherche Scientifique
3-(4-methoxyphenyl)-N-(5-methylpyridin-2-yl)propanamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent analgesic and anti-inflammatory properties, making it a promising candidate for the development of new pain medications. Additionally, 3-(4-methoxyphenyl)-N-(5-methylpyridin-2-yl)propanamide has been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Nom du produit |
3-(4-methoxyphenyl)-N-(5-methylpyridin-2-yl)propanamide |
|---|---|
Formule moléculaire |
C16H18N2O2 |
Poids moléculaire |
270.33 g/mol |
Nom IUPAC |
3-(4-methoxyphenyl)-N-(5-methylpyridin-2-yl)propanamide |
InChI |
InChI=1S/C16H18N2O2/c1-12-3-9-15(17-11-12)18-16(19)10-6-13-4-7-14(20-2)8-5-13/h3-5,7-9,11H,6,10H2,1-2H3,(H,17,18,19) |
Clé InChI |
DOFNUSUOGSVUQU-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C=C1)NC(=O)CCC2=CC=C(C=C2)OC |
SMILES canonique |
CC1=CN=C(C=C1)NC(=O)CCC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-cyano-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B263051.png)



![N-[4-(dimethylamino)phenyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B263064.png)

![N-[4-(diethylamino)phenyl]-2,4-difluorobenzenesulfonamide](/img/structure/B263070.png)


![2-(2-chlorophenyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B263075.png)